molecular formula C49H98O2 B080232 Hentriacontyl octadecanoate CAS No. 10580-23-1

Hentriacontyl octadecanoate

Cat. No.: B080232
CAS No.: 10580-23-1
M. Wt: 719.3 g/mol
InChI Key: HVEBWZOXMVIJJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hentriacontyl octadecanoate can be synthesized through esterification, where hentriacontanol reacts with octadecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hentriacontyl octadecanoate primarily undergoes hydrolysis, oxidation, and reduction reactions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hentriacontanol and octadecanoic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol moiety, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Hentriacontanol and octadecanoic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Hentriacontyl octadecanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of hentriacontyl octadecanoate involves its interaction with biological membranes, where it can integrate into lipid bilayers and affect membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Similar Compounds

  • Octadecyl ferulate
  • 4-Hentriacontyl-dihydrofuran-2-one
  • Stigmasterol

Uniqueness

Hentriacontyl octadecanoate is unique due to its long-chain structure, which imparts distinct physical and chemical properties compared to shorter-chain esters. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-lasting emollient effects .

Properties

IUPAC Name

hentriacontyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H98O2/c1-3-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-27-28-29-30-31-32-34-36-38-40-42-44-46-48-51-49(50)47-45-43-41-39-37-35-33-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEBWZOXMVIJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H98O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90322965
Record name hentriacontyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90322965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

719.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10580-23-1
Record name Hentriacontyl octadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10580-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hentriacontyl octadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, hentriacontyl ester
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402495
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name hentriacontyl octadecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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